14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one
Description
Structural Classification and Nomenclature of Dispiro[5.1.5.1]tetradecane Derivatives
The nomenclature of spiro compounds is systematic, following rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgqmul.ac.uk The name "dispiro[5.1.5.1]tetradecane" describes a molecule with two spiro atoms. The prefix "dispiro" indicates two shared carbon centers. The numbers within the square brackets denote the number of carbon atoms in the chains linking the spiro atoms, starting from the smallest ring and proceeding around the molecule. In this case, two six-membered rings (indicated by the number '5' for the five carbons linking the spiro atoms in each ring) are fused to a central four-membered ring (indicated by the two '1's for the single carbons linking the spiro atoms). The term "tetradecane" specifies the total number of carbon atoms in the entire cyclic system.
The subject of this article, 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one, is a derivative of this parent structure. The suffixes "-one" and "-thioxo" indicate the presence of a ketone (=O) group and a thioketone (=S) group, respectively, with their positions on the carbon skeleton specified by the locants 7 and 14. pschemicals.com This compound is part of a family of related derivatives, including the corresponding dione (B5365651) (Dispiro[5.1.5.1]tetradecane-7,14-dione) and dithione (Dispiro[5.1.5.1]tetradecane-7,14-dithione). guidechem.comguidechem.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 22502-48-3 pschemicals.comchemicalbook.com |
| Molecular Formula | C₁₄H₂₀OS pschemicals.com |
| Synonym | Dispiro[5.1.5.1]tetradecane-7,14-dione, 7-thio- (8CI) pschemicals.com |
| Melting Point | 113-115 °C oup.com |
| Appearance | Solid |
Significance of Spiro and Thiocarbonyl Architectures in Contemporary Organic Chemistry
Both spirocycles and thiocarbonyls contribute unique and valuable characteristics to molecules, making them important building blocks in modern organic chemistry.
Spiro Architectures: The defining feature of spirocycles is their inherent three-dimensionality, which arises from the tetrahedral geometry of the sp³-hybridized spiro atom. researchgate.netchembridge.comrsc.org This contrasts sharply with the flat nature of many aromatic systems and offers several advantages, particularly in medicinal chemistry. Spirocyclic scaffolds are considered "privileged structures" because they are frequently found in bioactive natural products and successful pharmaceuticals. researchgate.netrsc.org Their rigid, three-dimensional shape allows functional groups to be precisely positioned in space, enhancing interactions with biological targets like enzymes and receptors. chembridge.com Furthermore, incorporating spiro systems can improve a molecule's physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for drug development. bldpharm.com
Thiocarbonyl Architectures: The thiocarbonyl group imparts distinct reactivity compared to its oxygen counterpart, the carbonyl group. The carbon-sulfur double bond (C=S) is weaker and less polarized than the carbon-oxygen double bond (C=O). researchgate.net This makes thiocarbonyl compounds more reactive toward a wide range of reagents, including nucleophiles, electrophiles, and radicals. researchgate.netacs.org Consequently, they are versatile tools in organic synthesis, participating in unique transformations like thiophilic additions and various cycloaddition reactions. researchgate.net Beyond their synthetic utility, thio-analogues of common organic compounds often exhibit significant biological activity. acs.org In materials science, the electronic properties of the thiocarbonyl group are of growing interest; its lower-lying lowest unoccupied molecular orbital (LUMO) compared to a carbonyl makes it a better electron acceptor, a property exploited in the development of organic semiconductors and battery materials. rsc.org
Table 2: Comparison of Carbonyl and Thiocarbonyl Bonds
| Property | Carbonyl (C=O) | Thiocarbonyl (C=S) |
|---|---|---|
| Bond Strength | Stronger | Weaker researchgate.net |
| Polarity | More Polar | Less Polar researchgate.net |
| Reactivity | Generally less reactive | Generally more reactive researchgate.net |
| HOMO-LUMO Gap | Larger | Smaller wikipedia.org |
| Applications | Ubiquitous in organic chemistry, aldehydes, ketones, esters, etc. | Synthetic intermediates, researchgate.net therapeutic agents, acs.org organic materials rsc.org |
Overview of Research Trends in Dispiro-Ketone and Thioketone Chemistry
Current research continues to explore the synthesis and application of molecules containing dispiro-ketone and thioketone motifs.
Dispiro-Ketone Research: Research in this area often leverages the unique structural properties of dispiro-ketones. A primary focus is their use as rigid scaffolds in medicinal chemistry to develop novel therapeutic agents with improved potency and selectivity. rsc.orgbldpharm.com The photochemical behavior of these compounds is another active area of investigation. For instance, studies on this compound have shown that it undergoes photoisomerization upon photolysis to yield thiolactones. oup.com
Thioketone Research: The field of thioketone chemistry is dynamic, with several key research trends.
Synthetic Methods: The development of efficient and mild reagents for thionation—the conversion of a carbonyl to a thiocarbonyl—remains a central theme. acs.orgrsc.org While reagents like Lawesson's reagent are well-established, the search for new methods continues. acs.org
Reactive Intermediates: Thioketones serve as valuable precursors to highly reactive intermediates. For example, this compound has been used to generate sterically crowded thiocarbonyl S-methanides (thiocarbonyl ylides), which are then trapped in cycloaddition reactions to create complex sulfur-containing heterocycles. beilstein-journals.orgnih.govbeilstein-journals.org
Mechanistic Studies: Understanding the reaction pathways of thioketones, such as their behavior in Diels-Alder reactions and self-dimerizations, is crucial for controlling reaction outcomes and designing new synthetic strategies. nih.gov
Materials and Photochemistry: The distinct photophysical properties of thioketones, which are often colored due to their small HOMO-LUMO energy gap, are being exploited in materials science and photodynamic therapy. rsc.orgwikipedia.org However, their susceptibility to hydrolysis and oxidation means that research also focuses on enhancing their stability, sometimes through the formation of metal complexes. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
14-sulfanylidenedispiro[5.1.58.16]tetradecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS/c15-11-13(7-3-1-4-8-13)12(16)14(11)9-5-2-6-10-14/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBQSRZZWDJTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)C3(C2=S)CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376371 | |
| Record name | 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22502-48-3 | |
| Record name | 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 14 Thioxo Dispiro 5.1.5.1 Tetradecan 7 One
Thionation Strategies for the Synthesis of 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one
The principal and most documented method for the synthesis of this compound involves the selective thionation of a diketone precursor. This approach highlights the challenges and nuances of controlling reactivity in molecules with multiple functional groups.
Conversion of Dispiro[5.1.5.1]tetradecane-7,14-dione to this compound
The synthesis of this compound is achieved through the partial thionation of its corresponding diketone, Dispiro[5.1.5.1]tetradecane-7,14-dione. researchgate.netbeilstein-journals.orgnih.gov This transformation specifically targets one of the two equivalent ketone functionalities, converting it into a thioketone while leaving the other intact. This selective conversion underscores a common challenge in organic synthesis: achieving monoderivatization of a symmetrical difunctional starting material.
The selective conversion of a ketone to a thioketone is most commonly accomplished using a thionating agent, with Lawesson's reagent being a prominent choice due to its efficacy and relatively mild reaction conditions compared to other reagents like phosphorus pentasulfide. organic-chemistry.orgnih.gov The successful synthesis of this compound from Dispiro[5.1.5.1]tetradecane-7,14-dione relies on carefully optimized reaction parameters to favor the formation of the monothioketone over the dithione byproduct.
Key parameters that are typically optimized in such a synthesis include:
Stoichiometry of the Thionating Agent: The molar ratio of Lawesson's reagent to the diketone is a critical factor. Using a substoichiometric amount of the thionating agent is a common strategy to increase the statistical likelihood of reacting with only one of the two carbonyl groups.
Reaction Temperature and Time: Thionation reactions are often conducted at elevated temperatures. guidechem.com However, prolonged reaction times or excessively high temperatures can lead to the formation of the undesired dithione. Monitoring the reaction progress over time is essential to quench the reaction upon optimal formation of the monothioketone.
Solvent Choice: The choice of solvent can influence the solubility of the reagents and the reaction rate. Anhydrous solvents such as toluene (B28343) or xylene are frequently employed for reactions with Lawesson's reagent. guidechem.com
Microwave Irradiation: As a green chemistry approach, microwave-assisted synthesis has been shown to significantly accelerate the thionation of ketones, often leading to higher yields in shorter reaction times and under solvent-free conditions. acs.orgnih.govnih.gov This technique offers a powerful tool for optimizing the synthesis of thioketones. acs.orgnih.govnih.gov
A summary of typical thionating agents and conditions is presented in the table below.
| Thionating Agent | Typical Solvents | Typical Conditions | Key Considerations |
| Lawesson's Reagent | Toluene, Xylene, Dichloromethane (B109758) | Elevated temperatures, Inert atmosphere | Most common for this transformation. Stoichiometry is key for selectivity. |
| Phosphorus Pentasulfide (P4S10) | Pyridine, Carbon Disulfide | Often requires higher temperatures and longer reaction times | Can lead to more side products. |
| P4S10/Al2O3 | Acetonitrile | Milder conditions compared to P4S10 alone | Offers a more efficient and simpler method. researchgate.net |
| Bis(trimethylsilyl)sulfide | - | In the presence of a catalyst | An alternative thionating system. |
| Hydrogen Sulfide (B99878)/HCl | - | Gaseous reagents | Less common for complex molecules. |
The mechanism of thiocarbonyl formation from a carbonyl group using Lawesson's reagent has been the subject of computational studies, providing a detailed understanding of the reaction pathway. nih.govresearchgate.netunict.it The process is generally understood to proceed through a two-step mechanism that is analogous to the Wittig reaction. organic-chemistry.orgnih.gov
The proposed mechanism involves the following key steps:
Dissociation of Lawesson's Reagent: In solution, Lawesson's reagent, a dimeric structure, is in equilibrium with its more reactive monomeric dithiophosphine ylide. organic-chemistry.orgguidechem.com
Concerted Cycloaddition: One molecule of the monomeric dithiophosphine ylide undergoes a concerted cycloaddition with one of the carbonyl groups of the Dispiro[5.1.5.1]tetradecane-7,14-dione. This step forms a four-membered thiaoxaphosphetane intermediate. nih.govresearchgate.netunict.it
Cycloreversion: The thiaoxaphosphetane intermediate then undergoes a cycloreversion, which is typically the rate-limiting step. nih.gov This step results in the formation of the thiocarbonyl group of this compound and a stable phosphorus-oxygen double bond in the form of phenyl(thioxo)phosphine oxide. nih.govresearchgate.netunict.it
The reactivity in this process is influenced by both electronic and steric factors. nih.govunict.it While the two carbonyl groups in the starting dione (B5365651) are electronically identical, steric hindrance does not play a differentiating role in the initial attack. The primary challenge remains the statistical control to prevent a second thionation event at the remaining carbonyl group.
Regioselectivity and Stereoselectivity in Thionation Processes
In the context of the synthesis of this compound from its symmetrical diketone precursor, regioselectivity refers to the selective thionation of one of the two carbonyl groups. Due to the symmetry of the starting material, the two carbonyl positions are chemically equivalent, and thus, the initial thionation can occur at either site without preference. The challenge lies in achieving mono-thionation and avoiding the formation of the corresponding dithione, Dispiro[5.1.5.1]tetradecane-7,14-dithione. This is primarily a matter of statistical control and reaction conditions rather than inherent regioselectivity between different sites.
For unsymmetrical diketones, the thionation regioselectivity would be governed by the electronic and steric environment of each carbonyl group. nih.govnih.gov Generally, less sterically hindered carbonyl groups and those that are more electrophilic are more susceptible to nucleophilic attack by the thionating agent.
Stereoselectivity is not a factor in the formation of the thioketone functional group in this specific molecule, as the carbon atom of the carbonyl group is not a stereocenter and does not become one upon thionation.
Alternative Synthetic Approaches to Dispiro[5.1.5.1]tetradecane Scaffolds Bearing Thiocarbonyl Functionality
While the thionation of the corresponding dione is the most direct route, other general methods for thioketone synthesis could theoretically be applied to construct dispiro systems with a thiocarbonyl group. These alternative approaches might involve the synthesis of the dispiro scaffold with a different functional group that can then be converted to a thioketone. However, literature specifically describing such alternative routes for this particular dispiro system is scarce. General alternative synthetic strategies for thioketones include:
Thionation of gem-Dihalides: The reaction of a gem-dihalide with a sulfur nucleophile, such as sodium hydrogen sulfide or thioacetic acid, can yield a thioketone. acs.org This would require the synthesis of the corresponding gem-dihalodispiro[5.1.5.1]tetradecane.
Reaction of Diazo Compounds with Elemental Sulfur: Certain thioketones can be prepared by the reaction of diazo compounds with elemental sulfur. This method is less common and its applicability to the dispiro system is not documented.
From other Thiocarbonyl Compounds: In some instances, thioketones can be prepared from other thiocarbonyl compounds through various transformations.
These alternative routes are generally less direct than the thionation of the corresponding ketone and would likely involve multi-step syntheses to prepare the necessary precursors.
Green Chemistry Principles in the Synthesis of Dispiro-Thioketones
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. amazonaws.com These principles can be effectively applied to the synthesis of this compound and other thioketones.
Key green chemistry strategies applicable to this synthesis include:
Microwave-Assisted Synthesis: As mentioned earlier, the use of microwave irradiation can dramatically reduce reaction times, often increase yields, and enable solvent-free reactions. acs.orgnih.govresearchgate.netamazonaws.com This leads to significant energy savings and a reduction in solvent waste.
Solvent-Free Reactions: Conducting the thionation reaction in the absence of a solvent, particularly with microwave assistance, is a highly effective green approach. acs.org This minimizes the environmental impact associated with solvent use, purification, and disposal.
Use of Greener Solvents: When a solvent is necessary, choosing a more environmentally benign option is preferable. While traditional solvents for thionation like toluene are effective, exploring greener alternatives is an important aspect of sustainable synthesis.
Catalytic Approaches: The development of catalytic methods for thionation would be a significant advancement in the green synthesis of thioketones. While not yet standard for this specific transformation, research into catalytic thionation is an active area.
The application of these green chemistry principles can lead to more sustainable and environmentally friendly methods for the production of this compound.
Reactivity and Transformation Pathways of 14 Thioxo Dispiro 5.1.5.1 Tetradecan 7 One
Reactions at the Thiocarbonyl Moiety of 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one
The thiocarbonyl group (C=S) is the more reactive of the two functional groups in many scenarios due to the lower electronegativity and greater polarizability of sulfur compared to oxygen. This section details the transformations that have been reported or can be predicted to occur at the C14 position.
Conversion to Dithio-Derivatives (e.g., Dispiro[5.1.5.1]tetradecane-7,14-dithione)
The conversion of the carbonyl group in this compound to a second thiocarbonyl group yields the corresponding dithione, Dispiro[5.1.5.1]tetradecane-7,14-dithione. This transformation is typically achieved using a thionating agent. While direct thionation of the title compound has not been explicitly detailed, the standard method involves the reaction of the corresponding diketone, Dispiro[5.1.5.1]tetradecane-7,14-dione, with a reagent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). wikipedia.orgorganic-chemistry.org The reaction proceeds by replacing the carbonyl oxygen with a sulfur atom. Given the presence of a thioketone in the starting material, selective thionation of the ketone would be required, which can be challenging. A more common route is the dithionation of the parent dione (B5365651).
Table 1: Thionation Reaction Data
| Reactant | Reagent | Product | Notes |
|---|
Cycloaddition Reactions of the Thioxo Group (e.g., with Diazoalkanes)
The thiocarbonyl group in this compound is an excellent dipolarophile and readily undergoes [3+2] cycloaddition reactions. A notable example is its reaction with diazomethane (B1218177) (CH₂N₂). wikipedia.orglibretexts.org This reaction, carried out at approximately 0 °C, leads to the formation of a spiro-1,3,4-thiadiazoline derivative. wikipedia.orguzh.ch This thiadiazoline is a key intermediate that is often not isolated but generated in situ for subsequent transformations.
Upon gentle heating (around 60-65 °C), the 1,3,4-thiadiazoline intermediate undergoes cycloreversion, extruding a molecule of nitrogen gas (N₂) to generate a highly reactive thiocarbonyl S-methanide (also known as a thiocarbonyl ylide). wikipedia.orguzh.ch This intermediate can then undergo further reactions, such as intramolecular cyclization to form a stable thiirane (B1199164) or be trapped by various dipolarophiles. wikipedia.orglibretexts.org
Table 2: Cycloaddition with Diazomethane
| Reactant | Reagent | Intermediate | Product of N₂ extrusion | Conditions |
|---|
Olefination and Thio-Wittig Type Transformations
The conversion of a thiocarbonyl group to an alkene, a reaction analogous to the Wittig reaction for ketones, is known as the Thio-Wittig reaction. However, this transformation is not as common as its carbonyl counterpart. In the context of this compound, the high steric hindrance around the thiocarbonyl group would likely make a direct Thio-Wittig reaction with a phosphonium (B103445) ylide challenging. wikipedia.org
An alternative and more established route to achieve olefination at the thiocarbonyl position is the Barton-Kellogg reaction. wikipedia.orgresearchgate.net This two-step process begins with the formation of a thiirane from the thioketone, as described in section 3.1.2. The resulting thiirane is then treated with a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), which acts as a desulfurizing agent to yield the corresponding alkene. wikipedia.orgwikipedia.org This method effectively bypasses the direct and often difficult olefination of the sterically encumbered thioketone.
Oxidation and Desulfurization Reactions
The sulfur atom of the thiocarbonyl group can be oxidized to various oxidation states. Oxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of a thioketone-S-oxide, commonly known as a sulfine. Further oxidation can potentially yield a sulfene (B1252967) (thioketone-S,S-dioxide), though these are generally highly unstable. The steric hindrance in this compound would influence the stereochemical outcome of such an oxidation.
Desulfurization of the thiocarbonyl group to regenerate the corresponding carbonyl functionality is a common transformation. This can be achieved using various reagents. Photosensitized oxygenation is one such method, where irradiation in the presence of a sensitizer (B1316253) and oxygen converts the thioketone to the ketone. oup.com Another approach involves the use of oxidizing agents under specific conditions. For instance, singlet oxygen, generated in situ, has been shown to be effective for the oxidative desulfurization of thioketones to their corresponding ketones in excellent yields under mild conditions. informahealthcare.com Reductive desulfurization methods, for instance using Raney nickel, can also be employed, although this might also affect the carbonyl group. chem-station.com
Nucleophilic and Electrophilic Reactions on the Thiocarbonyl Center
The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. However, due to the significant steric hindrance from the two adjacent spiro-cyclohexyl rings, direct nucleophilic addition to the C=S carbon in this compound is expected to be slow. nih.gov Studies on the similar, sterically hindered adamantantanethione have shown that reaction with organolithium reagents often leads to reduction of the thiocarbonyl group to a thiol rather than addition. nih.gov
A more subtle manifestation of the thiocarbonyl group's electrophilicity is seen in the trapping of the in situ-generated thiocarbonyl S-methanide intermediate (see section 3.1.2). This ylide can be intercepted by various electrophiles and nucleophiles. For example, its reaction with enolizable 1-substituted 5-mercapto-1H-tetrazoles results in the formation of dithioacetals, which are products of an S-H insertion. wikipedia.org This reaction highlights the ability of the sulfur-centered dipole to engage with external reagents.
Reactions at the Carbonyl Moiety of this compound
The carbonyl group at the C7 position offers a second site for chemical modification. The reactivity of this ketone is also influenced by the steric bulk of the spirocyclic system. A key challenge and point of interest is the selective reaction at the carbonyl group in the presence of the more reactive thiocarbonyl group.
Selective reactions at the carbonyl center would typically require conditions under which the thiocarbonyl group is unreactive. Standard ketone reactions like the Wittig olefination could potentially be applied. The Wittig reaction is known to be effective even for some sterically hindered ketones, such as camphor. wikipedia.orglumenlearning.com Therefore, treatment with a phosphonium ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) could selectively convert the C=O group to a C=CH₂ group, provided the thioketone does not interfere.
Similarly, reduction of the carbonyl group to a hydroxyl group could be achieved using selective reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) are generally chemoselective for ketones in the presence of less reactive functional groups. However, given that thioketones can be reduced, careful selection of the reducing agent and reaction conditions would be crucial to avoid concomitant reduction of the C=S group. acs.org
Nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl carbon is a fundamental reaction for C-C bond formation. numberanalytics.commasterorganicchemistry.com The significant steric hindrance at the C7 position would likely slow down this reaction, potentially requiring more reactive nucleophiles or harsher conditions. jove.com The selectivity of such an addition would again be a critical consideration, as organolithium reagents have been shown to react with sterically hindered thioketones. nih.gov
Nucleophilic Addition Reactions to the Ketone
The ketone group in this compound is an electrophilic center, susceptible to attack by nucleophiles. In a general nucleophilic addition reaction, the nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol.
However, the reactivity of the ketone in this specific molecule is subject to considerable steric hindrance. The two bulky spiro-fused cyclohexane (B81311) rings shield the carbonyl carbon, making it less accessible to nucleophiles compared to a simple, unhindered ketone. This steric crowding generally decreases the rate of nucleophilic addition. While specific studies on nucleophilic addition to the ketone of this compound are not extensively detailed in the available literature, the general principles of ketone reactivity suggest that strong, unhindered nucleophiles would be required to achieve significant conversion. The competing reactivity of the more accessible and highly reactive thione group further complicates predictions of chemoselectivity.
Enolization and Alpha-Functionalization Reactions
The presence of alpha-hydrogens (protons on the carbon atoms adjacent to the carbonyl group) allows for the possibility of enolization. In the presence of a suitable acid or base, this compound can form an enol or enolate intermediate. The cyclobutane (B1203170) ring structure, however, imposes geometric constraints that can affect the stability and formation of the enolate.
Once formed, this enolate is a potent nucleophile and can undergo various alpha-functionalization reactions, such as alkylation or halogenation. These reactions would introduce new substituents at the carbon atom adjacent to the ketone. The literature available from the conducted searches does not provide specific examples of enolization and subsequent alpha-functionalization for this particular compound, but it remains a plausible, albeit potentially challenging, transformation pathway given the structural features of the molecule.
Photochemical Reactivity of this compound and Related Thioxo-Cyclobutanones
The photochemistry of thioxo-cyclobutanones, including this compound, is a well-documented and fascinating area, characterized by unique cleavage and rearrangement processes that differ significantly from their 1,3-dione analogs.
Photoinduced Cleavage and Rearrangement Processes
Upon irradiation, this compound (referred to as 1b in some literature) undergoes efficient photoisomerization. The specific products formed are highly dependent on the solvent used for the reaction.
In methanol (B129727) (MeOH), photolysis leads to two primary products: a saturated thiolactone and a ring-expanded acetal (B89532). researchgate.net The formation of these products highlights two competing photochemical pathways. In contrast, irradiation in dichloromethane (B109758) (CH₂Cl₂) at low temperatures (-70 °C) yields a different thiolactone product through a photochemical hydrogen abstraction process. researchgate.net
The table below summarizes the key products and yields from the photolysis of this compound under different conditions.
| Starting Material | Solvent | Condition | Product(s) | Yield (%) |
| This compound | Methanol (MeOH) | Irradiation | Saturated Thiolactone (4b ) | 40 |
| Ring-Expanded Acetal (5b ) | 23 | |||
| Isomeric Thiolactone (3b ) | Dichloromethane (CH₂Cl₂) | Irradiation, -70°C, 2h | Saturated Thiolactone (4b ) | - |
Table data sourced from a study on the photolysis of dispiro-substituted 3-thioxo-1-cyclobutanones. researchgate.net
Mechanistic Interrogations of Photolysis Pathways
The photochemical transformations of this compound are initiated by the absorption of light, which promotes the molecule to an excited state. The subsequent reactions are dictated by the nature of this excited state and the surrounding environment.
The primary photochemical event is believed to be an alpha-cleavage (or Norrish Type I cleavage), where the carbon-carbon bond adjacent to the carbonyl group breaks. This generates a biradical intermediate. The key difference in the reactivity of thioxo-cyclobutanones compared to their dione counterparts lies in the influence of the sulfur atom. The lower electronegativity of sulfur compared to oxygen plays a crucial role in determining the fate of the biradical intermediate. researchgate.net
Following the initial cleavage, the biradical can undergo several competing processes:
Ring Closure to Thiolactone: The biradical can cyclize to form an isomeric, unsaturated thiolactone (3b ). This product is often the major one formed initially. researchgate.net
Hydrogen Abstraction: The isomeric thiolactone (3b ) can, upon further irradiation, undergo hydrogen abstraction from the solvent (if the solvent is a hydrogen donor like dichloromethane) to yield a saturated thiolactone (4b ). This process is particularly efficient at low temperatures. researchgate.net
Ring Expansion to Acetal: In a nucleophilic solvent like methanol, the biradical intermediate can be trapped to form a ring-expanded acetal (5b ). researchgate.net
These pathways demonstrate the complex and tunable photochemical reactivity of this compound, allowing for the selective formation of different heterocyclic structures based on the reaction conditions.
Metal-Catalyzed and Organocatalyzed Transformations Involving this compound
Research into the catalytic applications of this compound is an emerging area. The compound is recognized as a sterically crowded thioketone and has been utilized as a precursor for generating reactive intermediates, such as thiocarbonyl S-methanides. researchgate.netresearchgate.netresearchgate.netresearchgate.net These ylides can then participate in various cycloaddition reactions. However, based on the conducted literature search, specific studies focusing on direct metal-catalyzed or organocatalyzed transformations involving either the ketone or thione functional groups of the parent molecule are not extensively reported.
The development of such catalytic methods could unlock new synthetic pathways, potentially enabling enantioselective functionalization or novel ring-opening and rearrangement reactions. Future research may explore the use of transition metals or chiral organocatalysts to control the reactivity and selectivity of transformations involving this sterically demanding dispirocyclic scaffold.
Spectroscopic and Structural Elucidation Studies of 14 Thioxo Dispiro 5.1.5.1 Tetradecan 7 One Methodological Focus
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to assign all proton and carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive, based on the analysis of similar spirocyclic compounds and general NMR principles.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| C=O | - | ~215 | The carbonyl carbon of a cyclobutanone (B123998) ring typically appears in this downfield region. |
| C=S | - | ~230-250 | The thione carbon is significantly deshielded and appears at a very low field. |
| Spiro C | - | ~60-70 | The spiro carbons, being quaternary and attached to electronegative atoms, would be found in this range. |
| Cyclohexyl CH₂ | ~1.5-2.5 | ~25-40 | The methylene (B1212753) protons and carbons of the cyclohexane (B81311) rings would give rise to complex, overlapping signals in this typical aliphatic region. |
To definitively assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons within each of the two cyclohexane rings, distinguishing between the different methylene groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. By combining the information from the COSY and HMQC/HSQC spectra, specific proton signals can be assigned to their corresponding carbon atoms in the cyclohexane rings.
While solution-state NMR provides information about the averaged structure of a molecule, solid-state NMR (ssNMR) can elucidate the structure and dynamics in the solid phase. For this compound, which is a crystalline solid, ssNMR could provide valuable insights. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. These spectra can reveal the presence of different polymorphs or conformers in the crystal lattice, which would be indistinguishable in solution. The principal components of the chemical shift anisotropy tensor, which can be determined from ssNMR spectra, provide detailed information about the local electronic environment of the carbon nuclei, particularly the C=O and C=S groups.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. In a related dispiroketone, this appears at 1775 cm⁻¹, a frequency characteristic of a cyclobutanone, where ring strain increases the vibrational frequency. oup.comyoutube.com The C-H stretching vibrations of the cyclohexane rings would appear in the 2850-3000 cm⁻¹ region. The C=S (thione) stretch is typically weaker and appears in the 1020-1250 cm⁻¹ range; its identification can sometimes be complicated by the presence of other absorptions in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations and non-polar bonds. The C=S bond, while having a weak IR absorption, often shows a strong Raman signal. This would be a key diagnostic peak to confirm the presence of the thione group. The symmetric breathing vibrations of the cyclohexane rings would also be expected to be Raman active. The complementarity of IR and Raman is crucial: IR is sensitive to changes in the dipole moment, while Raman is sensitive to changes in polarizability. photothermal.com
Table 2: Key Vibrational Frequencies for this compound This table includes known and expected vibrational frequencies.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| C=O | Stretch | ~1775 (Strong, Sharp) | Weak to Medium |
| C=S | Stretch | ~1020-1250 (Weak to Medium) | Strong |
| C-H (sp³) | Stretch | ~2850-3000 (Strong) | Strong |
| Cyclohexane Ring | Skeletal Vibrations | Fingerprint Region | Medium to Strong |
High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₂₀OS), HRMS would confirm the molecular formula by matching the experimental mass to the theoretical exact mass.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated Exact Mass |
| [M]⁺• | C₁₄H₂₀OS | 236.1235 |
| [M+H]⁺ | C₁₄H₂₁OS | 237.1313 |
| [M+Na]⁺ | C₁₄H₂₀ONaS | 259.1132 |
Beyond the molecular ion, the fragmentation pattern in the mass spectrum provides a structural fingerprint. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:
α-cleavage: Cleavage of the bonds adjacent to the carbonyl and thione groups. This could lead to the loss of a cyclohexyl radical or cleavage of the cyclobutanone ring.
Loss of CO or CS: Expulsion of small neutral molecules like carbon monoxide (CO) or carbon monosulfide (CS) is a common pathway for ketones and thiones.
Retro-Diels-Alder reactions: The cyclohexene (B86901) rings formed after initial fragmentation could undergo retro-Diels-Alder reactions, leading to characteristic fragment ions.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. While crystallographic data for the parent this compound is not publicly available, studies on closely related derivatives have been performed, indicating that the compound forms suitable crystals. nih.govresearcher.life
An X-ray diffraction analysis would provide precise information on:
Bond lengths and angles: Confirming the expected geometries of the sp³, sp², carbonyl, and thione centers.
Conformation of the rings: Determining the chair conformation of the cyclohexane rings and the puckering of the cyclobutanone ring.
Spiro junction geometry: Elucidating the precise stereochemical relationship at the spiro centers.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice. This would likely involve weak van der Waals forces and potentially dipole-dipole interactions involving the C=O and C=S groups, which would influence the crystal's melting point and stability.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. This compound, as depicted, is an achiral molecule. It possesses planes of symmetry, and therefore, it would not exhibit a CD or ORD spectrum.
However, it is important to note that if this molecule were to be used as a substrate in a stereoselective reaction, the resulting chiral products would be amenable to analysis by chiroptical methods. For example, if one of the carbonyl or thione groups were to be selectively reduced to a hydroxyl group in an enantioselective manner, the resulting chiral alcohol would display a characteristic CD spectrum (Cotton effect), which could be used to determine its absolute configuration.
Theoretical and Computational Investigations of 14 Thioxo Dispiro 5.1.5.1 Tetradecan 7 One
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for elucidating the electronic structure and bonding of 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one. The presence of both a carbonyl (C=O) and a thiocarbonyl (C=S) group within the same molecule invites a comparative analysis of their electronic properties.
DFT calculations on similar thioketones reveal distinct electronic characteristics. nih.govmdpi.com The C=S bond is significantly longer and weaker than the C=O bond due to the larger atomic radius of sulfur and less effective p-orbital overlap with carbon compared to oxygen. This leads to a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), making the thione group more reactive. researchgate.net
Analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) would highlight the reactive centers. For the thione group, the sulfur atom is the primary nucleophilic site, while the carbon atom is the most electrophilic center. nih.gov DFT-based reactivity indices, such as chemical potential (μ), global electrophilicity (ω), and nucleophilicity (N), can quantify these characteristics. nih.govcuny.edu In a molecule containing both a ketone and a thioketone, the thioketone unit consistently demonstrates significantly higher reactivity. nih.gov
Table 1: Predicted Frontier Orbital Contributions and Reactivity Indices This table presents hypothetical, yet typical, DFT-calculated values for a molecule like this compound based on studies of analogous thioketones.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability; localized mainly on the C=S group. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability; π* orbital of the C=S group. |
| HOMO-LUMO Gap (ΔE) | 4.3 eV | Relates to chemical reactivity and electronic transitions. |
| Chemical Potential (μ) | -3.65 eV | Measures the escaping tendency of electrons. |
| Global Electrophilicity (ω) | 2.2 eV | Quantifies the ability to accept electrons. |
| Global Nucleophilicity (N) | 3.5 eV | Quantifies the ability to donate electrons. |
Conformational Analysis and Energy Landscapes via Computational Methods
The spirocyclic nature of this compound imposes significant conformational constraints. The two cyclohexane (B81311) rings will adopt chair, twist-boat, or boat conformations. Computational methods, including semi-empirical methods like PM3 or more robust DFT calculations, can be used to explore the potential energy surface and identify the most stable conformers. researchgate.net
The analysis would involve systematically rotating the single bonds and mapping the resulting energy changes to create a detailed energy landscape. The global minimum on this landscape corresponds to the most stable, and therefore most abundant, conformation at equilibrium. The energy barriers between different conformers determine the molecule's flexibility. For the dispiro[5.1.5.1]tetradecane framework, the rigidity of the central four-membered ring significantly influences the conformational freedom of the attached cyclohexane rings. It is expected that the chair conformation for both cyclohexane rings would be the most stable arrangement, minimizing steric strain.
Reaction Mechanism Elucidation Using Ab Initio and Density Functional Theory (DFT)
DFT is a powerful tool for investigating reaction mechanisms at a molecular level, allowing for the characterization of transition states and intermediates that are often too transient to be observed experimentally. cuny.edunrel.gov
The synthesis of this compound would likely involve the selective thionation of its precursor, dispiro[5.1.5.1]tetradecane-7,14-dione. nih.gov Lawesson's reagent is commonly used for such transformations. mdpi.com DFT studies have elucidated the mechanism of thionation with Lawesson's reagent, showing it proceeds not via a direct nucleophilic attack, but through a two-step process. acs.orgacs.org
[2+2] Cycloaddition: The first step is a concerted cycloaddition between the monomeric form of Lawesson's reagent and the carbonyl group, forming a four-membered oxathiaphosphetane intermediate. acs.orgresearchgate.net
Cycloreversion: This intermediate then undergoes a concerted cycloreversion, which is typically the rate-limiting step, to yield the thioketone and a stable phosphine (B1218219) oxide byproduct. acs.orgacs.org
Computational modeling can locate the transition state for each step, calculate the activation energy barriers, and confirm that the mechanism is concerted and asynchronous. acs.org Such studies also explain the higher reactivity of ketones compared to esters or amides. acs.org
Thioketones are highly reactive dienophiles and dipolarophiles. The thione group in this compound would be expected to readily participate in cycloaddition reactions. DFT calculations are invaluable for predicting the feasibility, regioselectivity, and stereoselectivity of these reactions. imist.masid.ir
For instance, in a [3+2] cycloaddition with a thiocarbonyl ylide, DFT can be used to analyze the frontier molecular orbitals (FMOs) of both reactants to predict the favored reaction pathway. sid.irresearchgate.net The interaction between the HOMO of the ylide and the LUMO of the thioketone (or vice-versa) determines the regiochemistry. sid.ir Calculations of the Gibbs free energies of the transition states for all possible pathways can confirm the kinetic product, which often aligns with experimental outcomes. sid.irrsc.org Similarly, [2+1] cycloadditions with carbenes have been shown computationally to proceed via either a stepwise mechanism involving a thiocarbonyl ylide intermediate or a concerted one-step pathway, depending on the electronic nature of the carbene. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structure verification when compared with experimental data. nih.govnih.gov
Using DFT methods like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), one can calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The calculated shifts for a proposed structure can be correlated with experimental values to confirm its identity. For this compound, a key predicted feature would be the significant downfield shift of the thiocarbonyl carbon in the ¹³C NMR spectrum, typically appearing in the range of 200-240 ppm.
Similarly, vibrational frequencies from IR and Raman spectroscopy can be computed. nih.gov While there's a systematic overestimation in calculated frequencies, they can be corrected using a scaling factor to achieve excellent agreement with experimental spectra. nih.gov The C=S stretching vibration is a characteristic feature, expected at a lower frequency (around 1000-1250 cm⁻¹) than the C=O stretch (around 1700 cm⁻¹).
Time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis). researchgate.netorientjchem.org Thioketones are known for their distinct colors, which arise from the n→π* electronic transition of the C=S group, occurring at a much lower energy (longer wavelength) than that of the corresponding ketone. researchgate.net TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for this transition, providing further confirmation of the molecule's electronic structure.
Table 2: Predicted Spectroscopic Data for this compound This table presents typical values expected from DFT calculations and experimental analysis of similar structures.
| Spectroscopic Technique | Predicted Parameter | Expected Value/Range |
|---|---|---|
| ¹³C NMR | Chemical Shift (δ) of C=S | 200 - 240 ppm |
| ¹³C NMR | Chemical Shift (δ) of C=O | 190 - 210 ppm |
| FT-IR | Wavenumber (ν) of C=S Stretch | 1000 - 1250 cm⁻¹ |
| FT-IR | Wavenumber (ν) of C=O Stretch | ~1700 cm⁻¹ |
| UV-Vis | λmax for n→π* (C=S) | 450 - 550 nm |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govmdpi.com An MD simulation of this compound would model the atomic motions based on a classical force field, providing a view of its conformational flexibility, vibrational modes, and interactions with its environment. rsc.org
Applications of 14 Thioxo Dispiro 5.1.5.1 Tetradecan 7 One in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block for Complex Molecules
14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one serves as a precursor for the in-situ generation of a highly reactive intermediate, the corresponding thiocarbonyl S-methanide. This transient species is a powerful tool for constructing intricate molecular frameworks that would be challenging to assemble through other synthetic routes. The sterically demanding nature of the dispiro[5.1.5.1]tetradecane scaffold plays a crucial role in directing the stereochemical outcome of these reactions and influencing the stability of the resulting products.
A significant application of this thioketone is in the synthesis of complex heterocyclic systems through its reaction with enolizable 5-mercapto-1H-tetrazoles. beilstein-journals.orgresearchgate.netnih.gov These reactions lead to the formation of novel thioaminals and dithioacetals, which are classes of compounds with potential applications in medicinal chemistry due to the prevalence of the tetrazole moiety in pharmaceuticals. beilstein-journals.orgresearchgate.net
The reaction of the in situ-generated thiocarbonyl S-methanide from this compound with various 1-substituted 5-mercapto-1H-tetrazoles has been shown to produce a range of complex molecules. beilstein-journals.orgnih.gov The specific products formed and their yields are dependent on the substituent on the tetrazole ring. beilstein-journals.org
Table 1: Synthesis of Thioaminals and Dithioacetals from this compound
| Product Name | Reactant (1-substituted 5-mercapto-1H-tetrazole) | Yield (%) | Reference |
| 14-[(1-Methyl-1H-tetrazol-5-yl)thio]-14-(methylthio)dispiro[5.1.5.1]tetradecan-7-one | 1-Methyl-5-mercapto-1H-tetrazole | 47 | beilstein-journals.orgnih.gov |
| 14-[(1-Ethyl-1H-tetrazol-5-yl)thio]-14-(methylthio)dispiro[5.1.5.1]tetradecan-7-one | 1-Ethyl-5-mercapto-1H-tetrazole | Not specified | beilstein-journals.org |
| 14-[(1-Phenyl-1H-tetrazol-5-yl)thio]-14-(methylthio)dispiro[5.1.5.1]tetradecan-7-one | 1-Phenyl-5-mercapto-1H-tetrazole | Not specified | beilstein-journals.org |
Development of Novel Methodologies in Organic Synthesis
The use of this compound has contributed to the development of new synthetic strategies, primarily centered around the generation and trapping of thiocarbonyl S-methanides. beilstein-journals.orgnih.gov These reactive intermediates are typically generated by the thermal decomposition of 1,3,4-thiadiazolines, which are themselves synthesized from the corresponding thioketone. beilstein-journals.orgbeilstein-journals.org
The research involving this compound has provided valuable insights into the reactivity of sterically crowded thioketones and their corresponding S-methanides. beilstein-journals.org It has been demonstrated that these intermediates can be efficiently trapped by enolizable 5-mercapto-1H-tetrazoles, leading to either N-H or S-H insertion products. beilstein-journals.orgresearchgate.net In some cases, a mixture of both thioaminals (N-H insertion) and dithioacetals (S-H insertion) are formed, which can be separated chromatographically. beilstein-journals.orgresearchgate.net
Furthermore, it has been observed that some of the initially formed thioaminals can undergo thermal isomerization to the more thermodynamically stable dithioacetals. beilstein-journals.orgnih.govbeilstein-journals.org This discovery opens up avenues for controlling reaction pathways to selectively synthesize desired isomers. The study of these reactions has expanded the toolbox of synthetic organic chemists, providing new methods for the construction of carbon-sulfur and carbon-nitrogen bonds in a stereocontrolled manner. beilstein-journals.org
Exploitation in the Design of Advanced Functional Materials
The application of this compound in the design of advanced functional materials is not well-documented in the current scientific literature.
Precursor for Optoelectronic Materials
There is no direct evidence to suggest that this compound has been utilized as a precursor for optoelectronic materials. However, it is noteworthy that ethylenic compounds derived from the desulfurization of thiiranes, which can be synthesized from this thioketone, are of interest in materials chemistry. nih.gov Hetaryl-substituted ethenes, a related class of compounds, are known to possess optoelectronic properties. This suggests a potential, though currently unexplored, avenue for future research.
Components in Polymer Chemistry
Similarly, the use of this compound as a component in polymer chemistry has not been reported. While tetrazole-containing polymers are recognized for their potential as broad-spectrum functional materials, the specific incorporation of this dispiro compound into a polymer backbone has not been described.
Bio-inspired Chemical Probe Design
There is no specific information available on the use of this compound in the design of bio-inspired chemical probes. However, the reactions of this thioketone provide a pathway to synthesize molecules containing the 5-mercapto-1H-tetrazole moiety. beilstein-journals.orgresearchgate.net This heterocyclic ring system is considered a significant bioisostere, meaning it can be used to replace other functional groups in biologically active molecules to enhance their properties. researchgate.net The tetrazole ring is a component of many active pharmaceutical ingredients. researchgate.net Therefore, while the direct application of this compound in probe design is not established, it serves as a valuable tool for synthesizing complex tetrazole derivatives that may have potential in this area.
Future Perspectives and Research Challenges in 14 Thioxo Dispiro 5.1.5.1 Tetradecan 7 One Chemistry
Discovery of Unprecedented Reactivity and Transformations
Initial research has demonstrated that 14-Thioxo-dispiro[5.1.5.1]tetradecan-7-one can serve as a precursor to a sterically demanding thiocarbonyl S-methanide. beilstein-journals.orgnih.gov This reactive intermediate is generated via a 1,3-dipolar cycloadduct with diazomethane (B1218177), which then undergoes thermal decomposition. beilstein-journals.orgbeilstein-journals.org The resulting ylide has been successfully trapped with 5-mercapto-1H-tetrazoles. beilstein-journals.orgresearchgate.net
A key finding is the pronounced influence of steric hindrance on the reaction's chemoselectivity. In reactions with the ylide derived from this dispiro thione, only products resulting from S-H insertion were observed, whereas less hindered ylides yielded a mixture of N-H and S-H insertion products. beilstein-journals.org This highlights a promising area for future study: a systematic exploration of how the compound's rigid spirocyclic framework governs reaction pathways.
Future research should focus on expanding the scope of reactants for this sterically overcrowded thiocarbonyl S-methanide. A significant opportunity lies in its use in [3+2] cycloaddition reactions with a wide variety of dipolarophiles, such as alkenes, alkynes, nitriles, and other carbonyl and thiocarbonyl compounds. beilstein-journals.orgnih.govresearchgate.net Such studies could lead to the synthesis of novel, highly functionalized, and sterically congested heterocyclic systems that are otherwise difficult to access. The derivative product, 14-[(1-Methyl-1H-tetrazol-5-yl)thio]-14-(methylthio)dispiro[5.1.5.8.16]tetradecan-7-one, has been synthesized and characterized, providing a concrete example of the compound's reactivity. beilstein-journals.org
Table 1: Research Data on a Derivative of this compound
This table presents detailed analytical data for the product obtained from the reaction of the thiocarbonyl S-methanide of this compound with a tetrazole derivative. beilstein-journals.org
| Compound Name | Formula | Yield (%) | Melting Point (°C) | Spectroscopic Data | Elemental Analysis (Calcd./Found) |
| 14-[(1-Methyl-1H-tetrazol-5-yl)thio]-14-(methylthio)dispiro[5.1.5.1]tetradecan-7-one | C₁₇H₂₆N₄OS₂ | 46 | 191‒193 | ¹H NMR (CDCl₃): δ 1.13‒1.23 (m, 2H), 1.64‒1.73 (m, 10H), 1.74‒1.83 (m, 2H), 1.95‒2.04 (m, 2H), 2.02 (s, 3H, SMe), 2.34‒2.42 (m, 4H), 4.02 (s, 3H, NMe)¹³C NMR (CDCl₃): δ 15.3 (SCH₃), 23.5, 23.6, 25.3, 31.1, 33.9, 34.0, 70.8 (2Cq), 75.9 (S‒C‒S), 151.3 (N=C‒S), 215.7 (C=O) | C: 55.70/55.55H: 7.15/7.04N: 15.28/15.15S: 17.50/17.68 |
Development of Asymmetric Synthesis and Catalytic Applications
The synthesis of enantiomerically pure spirocyclic compounds is a significant challenge in modern organic chemistry. Currently, the preparation of this compound is reported through achiral methods. beilstein-journals.orgnih.gov A major future challenge will be the development of asymmetric routes to this molecule. This could involve chiral catalysts or auxiliaries to control the stereochemistry during the formation of the spirocyclic core.
Furthermore, the dispiro thioxo-ketone itself, or its derivatives, could be explored as novel chiral ligands for transition metal catalysis. The C₂-symmetric nature of the dispiro[5.1.5.1]tetradecane skeleton is a well-established motif in successful chiral ligands. The introduction of coordinating heteroatoms (sulfur and oxygen) offers potential binding sites for metal centers. Developing synthetic routes to enantiopure forms of this compound is the first critical step toward investigating its potential in asymmetric catalysis.
Integration into Supramolecular Assemblies and Nanoscale Architectures
The rigid and well-defined three-dimensional structure of this compound makes it an attractive building block, or "tecton," for the construction of supramolecular assemblies. The ketone and thione groups can participate in non-covalent interactions, such as hydrogen bonding (with appropriate partners), dipole-dipole interactions, or coordination with metal ions.
Future research could explore the self-assembly of this molecule or its derivatives into ordered crystalline networks, such as metal-organic frameworks (MOFs) or organic crystals with specific packing motifs. The goal would be to create materials with predictable structures and potentially useful properties, such as porosity or unique photophysical characteristics. The steric bulk of the dispiro framework could be exploited to create specific voids or channels within a crystal lattice.
Advanced Computational Methodologies for Predictive Design
Computational chemistry offers powerful tools to predict and understand the behavior of complex molecules like this compound. While computational studies have been applied to understand the mechanisms of related thiocarbonyl ylide cycloadditions researchgate.net, a dedicated computational investigation of this specific system is a clear future direction.
Density Functional Theory (DFT) calculations could be employed to:
Elucidate the reaction mechanisms of its transformations in greater detail.
Explain the observed chemoselectivity, particularly the role of steric hindrance in favoring S-H insertion over N-H insertion. beilstein-journals.org
Predict the outcomes of unexplored reactions, guiding experimental efforts toward the most promising synthetic targets.
Model its potential interactions as a ligand with various metal centers to predict its utility in catalysis.
Simulate its self-assembly behavior to aid in the design of novel supramolecular structures.
Exploration of Interdisciplinary Applications in Chemical Sciences
The structural motifs present in this compound and its derivatives suggest potential applications beyond traditional organic synthesis. The derivatization with tetrazoles is particularly noteworthy. beilstein-journals.orgresearchgate.net The tetrazole ring is a well-known bioisostere for the carboxylic acid group, widely used in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates. researchgate.net This opens a speculative but exciting avenue for investigating derivatives of the dispiro thioxo-ketone as scaffolds for new bioactive agents.
Additionally, the core dispirocyclic structure is of interest in materials chemistry. beilstein-journals.orgnih.gov The rigidity and thermal stability often associated with such frameworks could be beneficial in the development of new polymers or molecular materials with tailored properties. Future interdisciplinary research could focus on synthesizing derivatives with specific electronic or photophysical properties for applications in molecular electronics or as fluorescent probes.
Q & A
Q. What are the recommended synthetic routes for 14-thioxo-dispiro[5.1.5.1]tetradecan-7-one, and how can reaction conditions be optimized?
The compound is synthesized via spiroannulation reactions, often involving ketone-thioketone cyclization. Key intermediates like dispiro[5.1.5.1]tetradecane-7,14-dione (CAS 73987-17-4) are modified through thionation using reagents such as Lawesson’s reagent . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. toluene), temperature (40–80°C), and stoichiometric ratios of reactants to improve yield (typically 50–70%) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- NMR : Analyze sp³/sp² hybridized carbons in the dispiro framework (δ 180–220 ppm for thioketone C=S in ¹³C NMR) .
- IR : Confirm C=S stretching vibrations (1050–1250 cm⁻¹) and ketone C=O (1700–1750 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to distinguish isotopic patterns of sulfur (³²S vs. ³⁴S) and validate molecular ion peaks .
Q. What safety protocols are critical when handling this compound?
Refer to safety data sheets (SDS) for thioketones, which mandate PPE (gloves, goggles, lab coat), fume hood use, and inert-atmosphere storage to prevent oxidation. Emergency measures include rinsing exposed skin/eyes with water for 15+ minutes and avoiding inhalation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the thioketone group in dispiro systems?
Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate electron density distribution, HOMO-LUMO gaps, and transition states for thiol-thione tautomerism. Compare computational results with experimental UV-Vis spectra (λmax 280–320 nm for C=S transitions) to validate predictions .
Q. What strategies resolve contradictions in spectroscopic data for dispiro compounds (e.g., unexpected splitting in NMR)?
- Triangulation : Cross-validate data using multiple techniques (e.g., X-ray crystallography to confirm spatial arrangement vs. NMR) .
- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to detect ring-flipping or hindered rotation .
- Isotopic Labeling : Use ¹³C-labeled analogs to isolate signal overlap in crowded spectral regions .
Q. How can the compound’s spirocyclic framework be exploited in supramolecular chemistry or catalysis?
The rigid dispiro structure acts as a scaffold for host-guest systems. For example:
- Modify the thioketone to coordinate transition metals (e.g., Pd, Ru) for catalytic cross-coupling reactions .
- Study non-covalent interactions (e.g., CH-π, van der Waals) using crystallography and isothermal titration calorimetry (ITC) .
Q. What experimental designs mitigate challenges in scaling up dispiro compound synthesis?
- Flow Chemistry : Improve heat/mass transfer for exothermic thionation steps .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Methodological Guidance
Q. How should researchers address ethical and reproducibility concerns when publishing dispiro compound studies?
- Data Transparency : Share raw spectral files, crystallographic data (CIF), and synthetic protocols in repositories like Zenodo .
- Pre-registration : Document hypotheses and experimental designs on platforms like Open Science Framework to avoid bias .
- Negative Results : Report failed syntheses or irreproducible data to prevent redundancy in literature .
What frameworks (e.g., FINER criteria) ensure research questions are rigorous and novel?
Apply the FINER framework:
- Feasible : Ensure access to specialized reagents (e.g., thiocarbonyl transfer agents).
- Novel : Focus on understudied properties (e.g., photoresponsive behavior of C=S bonds).
- Ethical : Adhere to chemical waste disposal regulations .
- Relevant : Align with trends in spirocyclic drug discovery or materials science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
